

MDK0734: A Selective Protease Inhibitor with Anti-Invasive Properties

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Compound of Interest		
Compound Name:	MDK0734	
Cat. No.:	B13442388	Get Quote

MDK0734 has been identified as a selective inhibitor of feline hepsin B, targeting both its endopeptidase and exopeptidase activities.[1] Emerging research has demonstrated its potential as an anti-cancer agent through its ability to impede tumor cell invasion in preclinical models. While one source has also referred to MDK0734 as a selective inhibitor of cathepsin B, the primary consensus in the available literature points towards feline hepsin B as the principal target.

Mechanism of Action

The primary function of **MDK0734** is the inhibition of hepsin, a type II transmembrane serine protease. Hepsin is known to be overexpressed in various cancers and plays a crucial role in the activation of downstream signaling pathways that promote tumor progression, invasion, and metastasis. By inhibiting hepsin's enzymatic activity, **MDK0734** is believed to disrupt these pathological processes. The dual inhibition of both endo- and exopeptidase functions suggests a comprehensive blockade of hepsin's proteolytic capabilities.

Preclinical Efficacy

The anti-cancer potential of MDK0734 was demonstrated in a cell-based in vitro tumor invasion model utilizing MCF-10A neoT cells.[1] This study revealed that MDK0734 significantly attenuated the invasive ability of these breast cancer cells. However, specific quantitative data on the extent of invasion inhibition and the IC50 value for MDK0734 against feline hepsin B are not available in the reviewed literature.



Target Profile: Hepsin and Cathepsin B

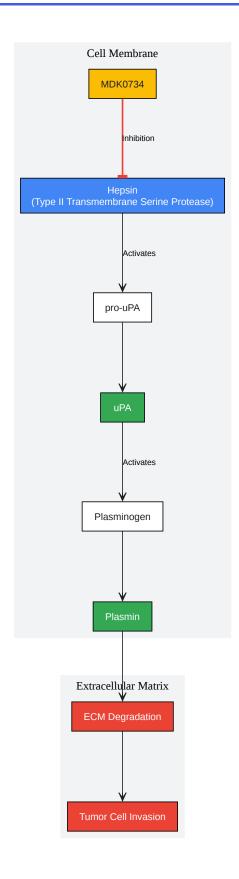
While the majority of sources identify feline hepsin B as the target of MDK0734, the mention of cathepsin B warrants consideration. Both hepsin and cathepsin B are proteases implicated in cancer progression. Cathepsin B, a lysosomal cysteine protease, is also frequently overexpressed in tumors and contributes to the degradation of the extracellular matrix, facilitating invasion and metastasis.[2][3] The precise relationship between MDK0734's activity against feline hepsin B and a potential off-target effect on cathepsin B has not been elucidated in the available data.

Signaling Pathways

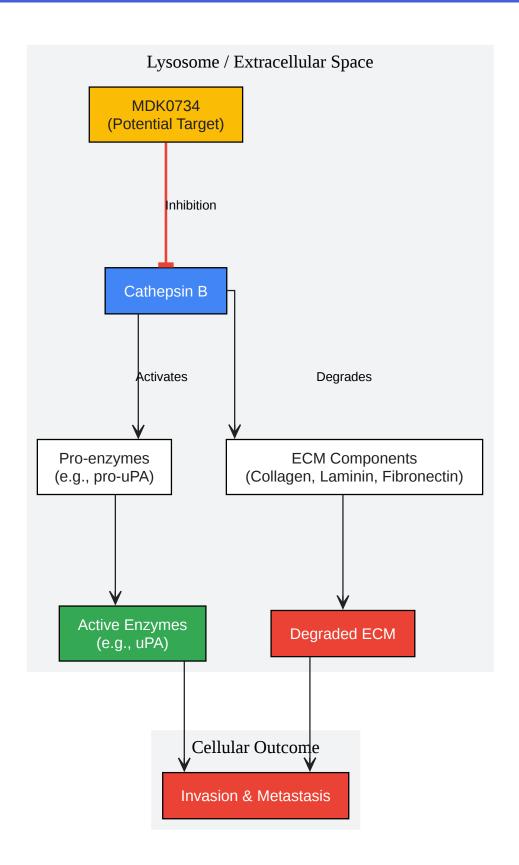
The signaling cascades influenced by **MDK0734**'s inhibition of hepsin are central to its antitumor activity. Hepsin is known to activate pro-urokinase-type plasminogen activator (pro-uPA), which in turn initiates a proteolytic cascade involving plasmin, leading to the degradation of the extracellular matrix and promoting cell invasion. Furthermore, hepsin has been implicated in the activation of growth factor signaling, such as the hepatocyte growth factor (HGF) pathway, and can influence the transforming growth factor-beta (TGF-β) and epidermal growth factor receptor (EGFR) signaling axes.

Below are diagrams illustrating the putative signaling pathways affected by MDK0734.

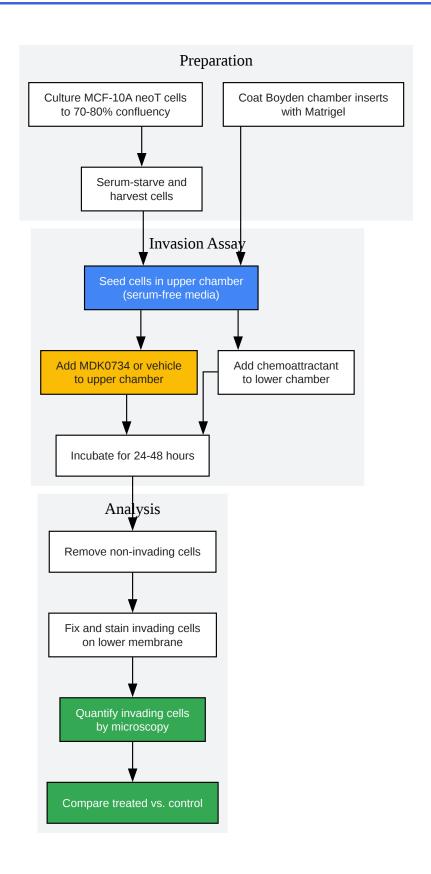












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